molecular formula C13H10FN5O B2362003 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-67-9

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2362003
CAS No.: 2034504-67-9
M. Wt: 271.255
InChI Key: XNFHTQSANYUKFK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various biological processes, including immune system regulation and cancer therapy .

Scientific Research Applications

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is not mentioned in the search results, Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Their significant photophysical properties have also attracted a great deal of attention in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 4-fluoroaniline with pyrazolo[1,5-a]pyrimidine derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the urea linkage. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the temperature maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific substitution pattern and its potent activity as an AHR antagonist. This makes it a valuable compound for therapeutic applications, particularly in the context of cancer therapy and immune modulation .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFHTQSANYUKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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